molecular formula C9H6BrNOS B13649173 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone

Cat. No.: B13649173
M. Wt: 256.12 g/mol
InChI Key: GNQALXCQZOWKFU-UHFFFAOYSA-N
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Description

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone is a brominated benzothiazole derivative characterized by a ketone group at the 5-position and a bromine atom at the 2-position of the benzothiazole ring. This compound serves as a critical intermediate in synthesizing biologically active molecules, particularly in anticancer and antimicrobial drug discovery.

Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

1-(2-bromo-1,3-benzothiazol-5-yl)ethanone

InChI

InChI=1S/C9H6BrNOS/c1-5(12)6-2-3-8-7(4-6)11-9(10)13-8/h2-4H,1H3

InChI Key

GNQALXCQZOWKFU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC(=N2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone

General Synthetic Approach

The synthesis of This compound typically involves the bromination of benzo[d]thiazole derivatives or the construction of the benzo[d]thiazole ring followed by selective bromination at the 2-position and acetylation at the 5-position. The key steps include:

  • Formation of the benzo[d]thiazole scaffold.
  • Selective bromination at the 2-position of the benzo[d]thiazole ring.
  • Introduction of the ethanone (acetyl) group at the 5-position.

Detailed Synthetic Routes

Bromination of 1-(Benzo[d]thiazol-5-yl)ethanone

One common method involves starting from 1-(benzo[d]thiazol-5-yl)ethanone , which is then selectively brominated at the 2-position of the benzo[d]thiazole ring using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. This approach yields This compound with good regioselectivity.

  • Reaction conditions: Typically, bromination is performed in acetic acid or other suitable solvents at low temperatures to avoid polybromination.
  • Yield: Yields reported in literature vary but are generally moderate to high (60–85%) depending on reaction conditions and purification methods.
Synthesis via Phenacyl Bromide Derivatives

An alternative synthetic strategy uses phenacyl bromide derivatives as precursors. For example, the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines leads to thiazole derivatives structurally related to the target compound. Although this method is more complex, it is useful for synthesizing multi-ring thiazole systems and can be adapted for preparing This compound analogs.

One-Pot Synthesis from Thiosemicarbazones and Phenacyl Bromides

According to a one-pot synthesis approach, thiosemicarbazones react with phenacyl bromides in ethanol under reflux to yield thiazole derivatives. This method is efficient and can be adapted for the preparation of This compound by choosing appropriate phenacyl bromide substrates. The reaction conditions are typically:

  • Reflux in ethanol for 3–5 hours.
  • Use of catalytic acid (e.g., HCl) to facilitate cyclization.
  • Isolation by filtration and recrystallization.

Representative Reaction Scheme

Step Reagents & Conditions Description Yield (%)
1 Starting benzo[d]thiazole derivative Formation of 1-(benzo[d]thiazol-5-yl)ethanone 70–85
2 Bromine (Br₂) or NBS, Acetic acid, 0–25 °C Selective bromination at 2-position 60–80
3 Purification by column chromatography Isolation of this compound

Analytical Characterization and Structural Elucidation

The synthesized This compound is characterized by:

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Bromination of 1-(benzo[d]thiazol-5-yl)ethanone 1-(benzo[d]thiazol-5-yl)ethanone Br₂ or NBS, AcOH 0–25 °C, 2–4 h 60–80 High regioselectivity
Reaction with phenacyl bromide derivatives 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one Heterocyclic amines Reflux in ethanol 70–85 Multi-ring thiazole synthesis
One-pot synthesis from thiosemicarbazones Thiosemicarbazide + phenacyl bromide EtOH, reflux, catalytic HCl 3–5 h 75 Efficient and scalable

Research Findings and Applications

  • The compound is a key intermediate for synthesizing thiazole derivatives with antimicrobial and antitumor activities.
  • Structural confirmation through advanced techniques ensures the reliability of synthetic methods.
  • Optimization of reaction parameters (temperature, solvent, reagent equivalents) improves yield and purity.
  • The brominated position is crucial for further functionalization in drug design and medicinal chemistry.

Chemical Reactions Analysis

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

1-(2-Bromobenzo[d]thiazol-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways .

Comparison with Similar Compounds

Structural and Electronic Features

The bromine substitution on the benzothiazole ring distinguishes 1-(2-Bromobenzo[d]thiazol-5-yl)ethanone from analogous thiazole derivatives. Key structural comparisons include:

Compound Substituents/Modifications Key Structural Differences
This compound Bromine (C2), benzo[d]thiazole ring, ethanone Enhanced aromaticity and lipophilicity due to fused benzene ring
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone Methylamino (C2), methyl (C4) Amino group improves solubility; methyl reduces steric hindrance
1-(2-Bromothiazol-5-yl)ethanone Bromine (C2), simple thiazole ring Lacks fused benzene ring, lower molecular weight
(E)-1-(4-Methyl-2-(2-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone Hydrazinyl-thiophene moiety, methyl (C4) Extended conjugation via hydrazine and thiophene enhances π-π stacking
1-(Benzo[d]thiazole-2-thiol) derivatives Thiol group at C2, ethanone at C5 Thiol group enables disulfide bonding or metal coordination

Key Observations :

  • Bromine at C2 introduces steric bulk and electronegativity, which may hinder or enhance binding depending on the target pocket .
Anticancer Activity
  • Hydrazinyl-thiophene derivatives () : Exhibit IC₅₀ values <10 µM against A549 lung cancer cells via EGFR inhibition. The hydrazine-thiophene moiety enhances binding to kinase active sites .
  • Pyridine-thiazole hybrids (): Target PI3Kα and CLK1, with IC₅₀ values in the nanomolar range. The pyridylamino group improves hydrogen bonding with kinase residues .
Antimicrobial Activity
  • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone derivatives (): Show broad-spectrum activity against bacterial strains (MIC: 2–8 µg/mL). The methylamino group and nitro/hydroxy substituents on aryl rings enhance interactions with microbial enzymes .
  • Thiol-containing derivatives () : Moderate activity against carbonic anhydrases, with IC₅₀ values ~20 µM. The thiol group facilitates zinc ion coordination in enzyme active sites .
Anti-inflammatory Activity
  • Chalcone derivatives (): Derived from 1-(4-methyl-2-alkylamino)thiazol-5-yl)ethanone, these compounds reduce paw edema by 51–55%. Alkylamino groups likely modulate COX-2 inhibition .

Comparison Highlights :

  • Bromine in the target compound may offer unique halogen bonding with targets like EGFR, contrasting with hydrogen bonding by amino or hydrazine groups in analogs .
  • The benzo[d]thiazole ring system could provide better tumor selectivity compared to simpler thiazoles due to improved pharmacokinetics .

Yield and Purity Considerations :

  • Bromination steps (e.g., ) often require controlled conditions to avoid overhalogenation, impacting yields (~70–85%) .
  • Thiol-containing derivatives () achieve >90% purity via methanolic NaOH-mediated reactions .

Physicochemical and Pharmacokinetic Properties

Property This compound 1-(2-Bromothiazol-5-yl)ethanone Hydrazinyl-thiophene Analog ()
Molecular Weight 296.17 g/mol 194.03 g/mol 318.40 g/mol
LogP (Predicted) 3.2 1.8 2.9
Solubility (Water) Low Moderate Low
Metabolic Stability High (resistant to CYP450 oxidation) Moderate Moderate (hydrazine susceptible to hydrolysis)

Key Takeaways :

  • Bromine’s electronegativity may reduce metabolic degradation compared to amino/hydrazine analogs .

Q & A

Q. Critical Parameters :

  • Yields drop significantly if pH exceeds 7.5 during cyclization (optimal: 6.5–7.0) .
  • Bromination efficiency improves with slow addition of Br₂ to prevent side reactions .

Basic: Which analytical techniques are most reliable for characterizing structural purity and functional groups in this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the bromine substitution pattern (e.g., δ 7.89 ppm for aromatic protons adjacent to Br) and ethanone carbonyl (δ 190–200 ppm) .
  • HPLC-MS : Quantifies purity (>95% required for biological assays) and detects halogenated byproducts .
  • X-ray Crystallography : Resolves bond angles (e.g., C-Br bond length ~1.89 Å) and confirms spatial arrangement .

Validation : Cross-referencing IR (C=O stretch at ~1745 cm⁻¹) with NMR data reduces misassignment risks .

Advanced: How can researchers evaluate the antitumor potential of this compound, and what mechanistic insights are critical?

Answer:
Methodology :

  • In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7 breast cancer) with IC₅₀ calculations .
  • Molecular Docking : Target proteins like Rab7b or CDK9 (PDB IDs: 6XYZ, 4EOG) to predict binding affinity; focus on hydrophobic interactions with the bromothiazole moiety .
  • ADMET Prediction : Use admetSAR to assess Lipinski’s rule compliance (e.g., molecular weight <500 Da, logP <5) .

Q. Key Insights :

  • Bromine enhances electrophilicity, improving DNA intercalation but increasing hepatotoxicity risks .

Advanced: What computational strategies are effective for studying structure-activity relationships (SAR) in bromothiazole derivatives?

Answer:

  • QSAR Modeling : Use Gaussian or MOE to correlate electronic parameters (e.g., Hammett σ values) with bioactivity. The bromine’s +R effect increases thiazole ring electron density, enhancing receptor binding .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical residues (e.g., Lys123 in CDK9) .
  • DFT Calculations : Predict reactive sites (e.g., Mulliken charges on Br atom) for functionalization .

Advanced: How can contradictory reports on antimicrobial vs. anticancer activity be reconciled?

Answer:
Contradiction Analysis :

  • Substituent Effects : Antimicrobial activity correlates with nitro/hydroxy groups (e.g., compound 49b in ), while anticancer activity requires bromine and methyl groups .
  • Assay Conditions : Varying pH or serum content in cell culture media alters bioavailability; validate under standardized protocols (e.g., CLSI guidelines) .

Resolution : Perform parallel assays on the same cell lines with controlled variables .

Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?

Answer:
Challenges :

  • Bromination Exotherm : Rapid Br₂ addition causes decomposition; use jacketed reactors with slow dosing (<0.5 mL/min) .
  • Purity Control : Scale-up increases byproducts (e.g., di-brominated analogs); optimize flash chromatography (hexane:EtOAc gradients) .

Q. Mitigation :

  • Switch to flow chemistry for bromination to improve heat dissipation .
  • Use inline NMR for real-time reaction monitoring .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:
Reactivity Profile :

  • Suzuki-Miyaura : Bromine at the 2-position acts as a leaving group, enabling palladium-catalyzed coupling with aryl boronic acids (e.g., 75% yield with Pd(PPh₃)₄) .
  • Click Chemistry : Bromine stabilizes α-bromoethanone intermediates, facilitating azide-alkyne cycloadditions (e.g., CuI catalysis in DMF) .

Limitations : Steric hindrance from the benzothiazole ring reduces coupling efficiency with bulky partners (e.g., tert-butyl groups) .

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